molecular formula C15H19N3O4 B570634 (S)-Imazamox CAS No. 355838-61-8

(S)-Imazamox

Cat. No. B570634
CAS RN: 355838-61-8
M. Wt: 305.334
InChI Key: NUPJIGQFXCQJBK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Imazamox is a herbicide that is widely used in agriculture to control weeds. It belongs to the group of imidazolinone herbicides and is known for its selective nature, meaning that it only affects certain types of plants and does not harm others. In

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-Imazamox involves the reaction of 2,4-dihydroxy-5-nitrophenylacetic acid with (S)-2-amino-4-methylpentanoic acid in the presence of a coupling agent to form the desired compound.", "Starting Materials": ["2,4-dihydroxy-5-nitrophenylacetic acid", "(S)-2-amino-4-methylpentanoic acid", "Coupling agent"], "Reaction": ["Step 1: Activation of the carboxylic acid group of 2,4-dihydroxy-5-nitrophenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Addition of (S)-2-amino-4-methylpentanoic acid to the activated 2,4-dihydroxy-5-nitrophenylacetic acid in the presence of a base such as triethylamine to form an amide bond.", "Step 3: Purification of the crude product by column chromatography using a suitable solvent system such as ethyl acetate and hexanes to obtain the desired (S)-Imazamox."] }

CAS RN

355838-61-8

Product Name

(S)-Imazamox

Molecular Formula

C15H19N3O4

Molecular Weight

305.334

IUPAC Name

5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1

InChI Key

NUPJIGQFXCQJBK-HNNXBMFYSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C

synonyms

5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid;  2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid

Origin of Product

United States

Q & A

Q1: The research emphasizes the importance of understanding enantioselectivity in pesticide risk assessment. Why is it crucial to investigate the different enantiomers of chiral herbicides like Imazamox, and what are the potential implications for environmental and human health?

A2: Many pesticides, including Imazamox, are chiral compounds, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Crucially, these enantiomers can exhibit different biological activities. [] Investigating the specific effects of each enantiomer, such as (S)-Imazamox, is essential because:

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